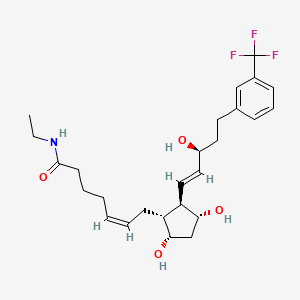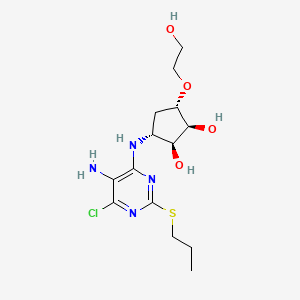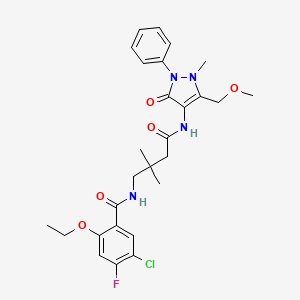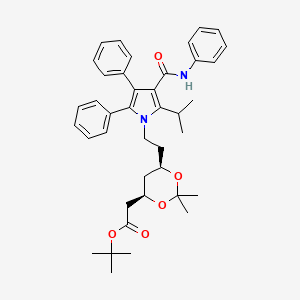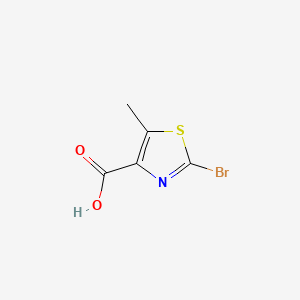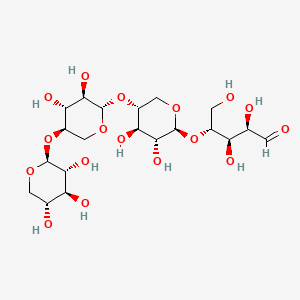
Xylotetrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylotetrose is an oligosaccharide composed of four xylose molecules linked by β-1,4-glycosidic bonds . It is a water-soluble white crystalline powder with a sweet taste . This compound is a non-reducing sugar and is often found in plant fibers, such as lignocellulose and wood . It can be hydrolyzed into smaller xylo-oligosaccharides by specific enzymes .
Applications De Recherche Scientifique
Xylotetrose has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a substrate in enzyme assays to study the activity of xylanases .
- Employed in the synthesis of other xylo-oligosaccharides and derivatives .
Biology:
- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .
- Used in studies to understand the metabolism of xylo-oligosaccharides by gut microbiota .
Medicine:
- Investigated for its potential anti-inflammatory and antioxidant properties .
- Studied for its role in improving gut health and reducing the risk of colorectal cancer .
Industry:
Mécanisme D'action
Target of Action
Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .
Mode of Action
This compound interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards this compound . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .
Biochemical Pathways
Once this compound is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .
Pharmacokinetics
Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .
Result of Action
The action of this compound results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making this compound an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of this compound’s action can be enhanced in environments rich in specific enzymes, such as xylanase .
Analyse Biochimique
Biochemical Properties
In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . This compound showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in the biodegradation of lignocellulosic biomass . This compound, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .
Temporal Effects in Laboratory Settings
Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Xylotetrose is typically prepared through the enzymatic hydrolysis of lignocellulose . Specific enzymes, such as xylanases, are used to break down xylan, a polysaccharide found in plant cell walls, into xylo-oligosaccharides, including xylotetraose . The enzymatic hydrolysis process involves the use of microbial xylanases, which are highly specific biocatalysts that do not produce undesirable byproducts .
Industrial Production Methods: Industrial production of xylotetraose involves the use of lignocellulosic feedstocks, such as sugarcane residues, corn cobs, and rice straw . These feedstocks are subjected to pretreatment processes to remove lignin and hemicellulose, followed by enzymatic hydrolysis using xylanases . The resulting xylo-oligosaccharides are then purified and separated to obtain xylotetraose .
Analyse Des Réactions Chimiques
Types of Reactions: Xylotetrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using xylanases to break down xylotetraose into smaller xylo-oligosaccharides.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize xylotetraose.
Reduction: Reducing agents like sodium borohydride can be used to reduce xylotetraose.
Major Products Formed:
Hydrolysis: Smaller xylo-oligosaccharides and xylose.
Oxidation: Oxidized xylo-oligosaccharides.
Reduction: Reduced xylo-oligosaccharides.
Comparaison Avec Des Composés Similaires
Xylobiose: Composed of two xylose units linked by β-1,4-glycosidic bonds.
Xylotriose: Composed of three xylose units linked by β-1,4-glycosidic bonds.
Xylohexaose: Composed of six xylose units linked by β-1,4-glycosidic bonds.
Uniqueness of Xylotetrose:
Propriétés
Numéro CAS |
22416-58-6 |
|---|---|
Formule moléculaire |
C20H34O17 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |
Clé InChI |
JVZHSOSUTPAVII-MIDOVEIXSA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Synonymes |
O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


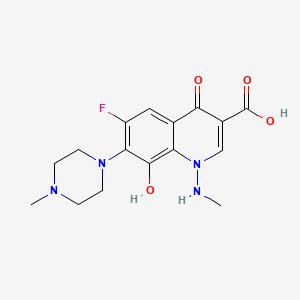
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
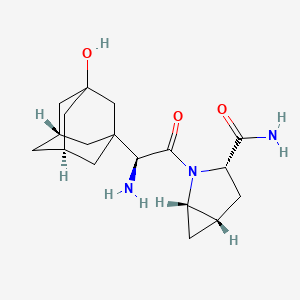
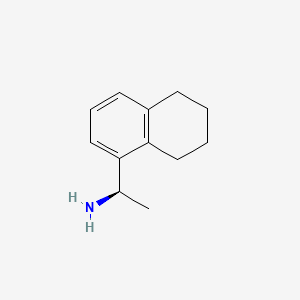
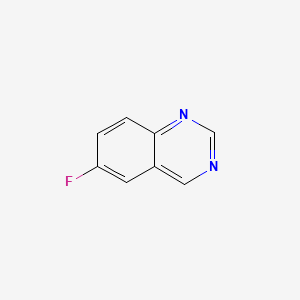
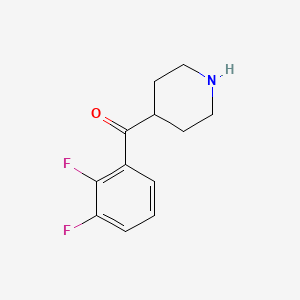
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
